molecular formula C18H36O7 B12677841 D-Glucitol monolaurate CAS No. 26657-97-6

D-Glucitol monolaurate

Cat. No.: B12677841
CAS No.: 26657-97-6
M. Wt: 364.5 g/mol
InChI Key: HYZDYRHKPFPODK-CYGHRXIMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

D-Glucitol monolaurate is typically synthesized through an esterification reaction between D-glucitol and lauric acid. This reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions . The process involves heating the reactants to facilitate the formation of the ester bond, followed by purification to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants while minimizing by-products. The final product is then purified through distillation or crystallization techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucitol monolaurate is unique due to its specific combination of D-glucitol and lauric acid, which imparts distinct physicochemical properties. Its ability to form stable emulsions and its biocompatibility make it particularly valuable in pharmaceutical and cosmetic applications .

Properties

CAS No.

26657-97-6

Molecular Formula

C18H36O7

Molecular Weight

364.5 g/mol

IUPAC Name

[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] dodecanoate

InChI

InChI=1S/C18H36O7/c1-2-3-4-5-6-7-8-9-10-11-16(22)25-13-15(21)18(24)17(23)14(20)12-19/h14-15,17-21,23-24H,2-13H2,1H3/t14-,15+,17-,18-/m1/s1

InChI Key

HYZDYRHKPFPODK-CYGHRXIMSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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